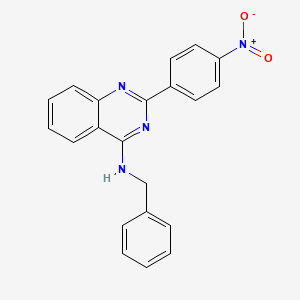![molecular formula C16H12ClN3O4S B3585124 4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide](/img/structure/B3585124.png)
4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide
Overview
Description
4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide is a complex organic compound known for its diverse biological activities It contains a pyrrole ring substituted with a phenyl group, a chloro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale reactions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, resulting in various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase and kinase, which play crucial roles in inflammation and cell signaling pathways. The compound’s structure allows it to bind to these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzenesulfonamide
- 4-{[4-Chloro-2,5-dioxo-1-(4-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-(2,3-dimethylphenyl)benzamide
Uniqueness
4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrrole ring with a benzenesulfonamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c17-13-14(19-10-6-8-12(9-7-10)25(18,23)24)16(22)20(15(13)21)11-4-2-1-3-5-11/h1-9,19H,(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRHHYECNEQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2,4-dimethylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B3585066.png)
![Ethyl 4-[(4-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585068.png)
![Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585075.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(4-nitrophenyl)quinazolin-4-amine](/img/structure/B3585080.png)
![Ethyl 4-[(2-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3585087.png)

![3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}phenol](/img/structure/B3585098.png)
![Methyl 3-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B3585100.png)
![4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B3585107.png)


![4-ethyl-7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3585139.png)
![2-CHLORO-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3585145.png)
![7-[2-(NAPHTHALEN-2-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3585152.png)
